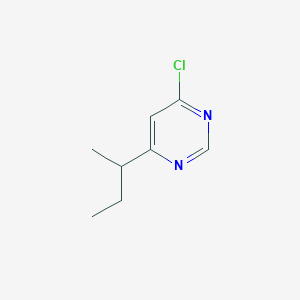
4-(Sec-butyl)-6-chloropyrimidine
Übersicht
Beschreibung
4-(Sec-butyl)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a sec-butyl group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-(sec-butyl)pyrimidine: This method involves the chlorination of 4-(sec-butyl)pyrimidine using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by chlorine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized through optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, such as this compound with reduced chlorine.
Substitution Products: Substituted pyrimidines where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Sec-butyl)-6-chloropyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the interactions of pyrimidines with biological molecules.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(sec-butyl)-6-chloropyrimidine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
4-(sec-butyl)pyrimidine: Similar to 4-(sec-butyl)-6-chloropyrimidine but without the chlorine atom.
6-chloropyrimidine: A pyrimidine derivative with a chlorine atom but without the sec-butyl group.
4-(sec-butyl)-6-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to the combination of the sec-butyl group and the chlorine atom, which can influence its reactivity and applications compared to similar compounds.
Eigenschaften
IUPAC Name |
4-butan-2-yl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGLVMDVJCWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



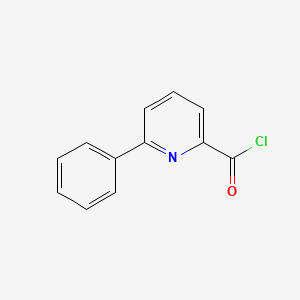
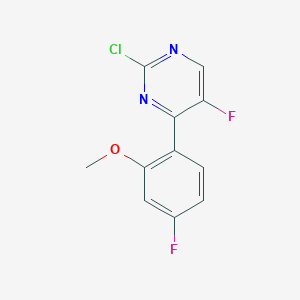
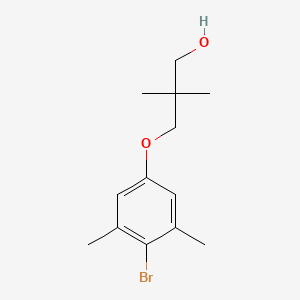
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
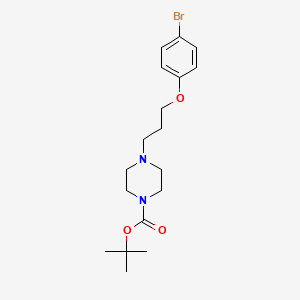
![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)
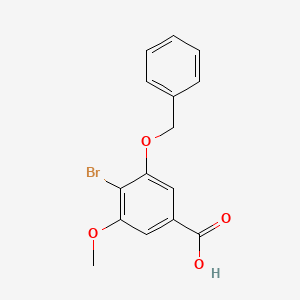

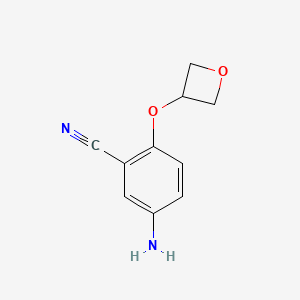


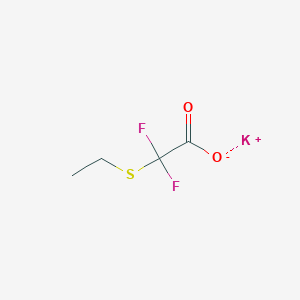
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
